3,6-Dimethylcholanthrene

Description

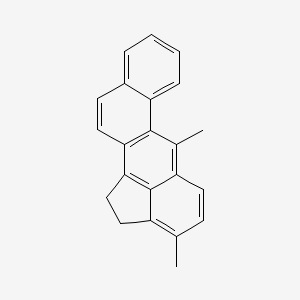

Structure

3D Structure

Properties

CAS No. |

85923-37-1 |

|---|---|

Molecular Formula |

C22H18 |

Molecular Weight |

282.4 g/mol |

IUPAC Name |

3,6-dimethyl-1,2-dihydrobenzo[j]aceanthrylene |

InChI |

InChI=1S/C22H18/c1-13-7-9-17-14(2)21-18-6-4-3-5-15(18)8-10-19(21)20-12-11-16(13)22(17)20/h3-10H,11-12H2,1-2H3 |

InChI Key |

IZPMYOTWMHCZPI-UHFFFAOYSA-N |

SMILES |

CC1=C2CCC3=C2C(=C(C4=C3C=CC5=CC=CC=C54)C)C=C1 |

Canonical SMILES |

CC1=C2CCC3=C2C(=C(C4=C3C=CC5=CC=CC=C54)C)C=C1 |

Other CAS No. |

85923-37-1 |

Synonyms |

3,6-dimethylcholanthrene 3,6-DMC |

Origin of Product |

United States |

Chemical Synthesis and Structural Characterization in Mechanistic Investigations

Methodologies for the Academic Synthesis of 3,6-Dimethylcholanthrene and its Analogues

The academic synthesis of 3,6-Dimethylcholanthrene has been reported through specific, multi-step chemical processes. One established method involves the formation of an intermediate, which is then subjected to dehydrogenation to yield the final compound. For instance, a reported synthesis achieved the formation of the precursor compound in a 61% yield. acs.org This intermediate was subsequently dehydrogenated using sulfur to produce pure 3,6-Dimethylcholanthrene with a yield of 71.5%. acs.org

The identity of the synthesized 3,6-DMC was confirmed through oxidative degradation. The oxidation of the final product yielded 5-(6-methyl-1,2-benz[a]anthraquinoyl)acetic acid, confirming the assigned structure. acs.org The synthesis of various derivatives and analogues, such as other methylated polycyclic aromatic hydrocarbons, often follows similar strategic pathways, allowing for systematic studies of structure-activity relationships. nih.govasianpubs.org

Advanced Spectroscopic and Computational Analysis of Molecular Conformation and Steric Strain

The molecular structure of 3,6-Dimethylcholanthrene has been elucidated in detail using X-ray diffractometry. nih.gov These studies reveal a molecule that is significantly distorted from planarity due to steric strain, a key feature of its conformation. nih.gov The presence of a methyl group in the "bay region" of the molecule induces considerable strain. nih.gov

This steric hindrance forces the molecule to adopt a non-planar conformation. The benzo A ring is inclined at an angle of approximately 16 degrees relative to the C and D rings. nih.gov Further evidence of this distortion is the displacement of the 6-methyl carbon atom, which is pushed 0.7 Å from the mean molecular plane. nih.gov These structural details are critical for understanding the molecule's interactions with biological systems.

Interactive Table: Key Structural Parameters of 3,6-Dimethylcholanthrene

The following table summarizes critical bond lengths and angles determined from X-ray diffraction analysis, highlighting the steric strain within the molecule. nih.gov

| Parameter | Value | Description |

| Ring Inclination | ~16° | Angle between the benzo A ring and the furthest C and D rings. |

| Methyl Carbon Displacement | 0.7 Å | Displacement of the 6-methyl carbon atom from the molecular plane. |

| Bay Region Bond Length | 1.480(6) Å | The "beach" bond length in the sterically crowded bay region. |

| Bay Region C-C-C Angles | 124.1° & 123.5° | Angles within the bay region, expanded due to steric repulsion. |

| K Region C(5)-C(6) Bond | 1.331(7) Å | The shortest carbon-carbon bond, located in the electron-rich "K region". |

| Other Short C-C Bonds | 1.362-1.369 Å | Includes C(8)-C(9), C(10)-C(11), and C(3)-C(4) bonds. |

The significant molecular distortion and steric strain in 3,6-Dimethylcholanthrene are directly linked to its biological activity. nih.gov The non-planar structure, resulting from the bay-methyl substituent, is a crucial factor in its high tumorigenicity. nih.gov This distortion is nearly as pronounced as that observed in moderately carcinogenic compounds like 1- and 12-methylbenz[a]anthracenes. nih.gov The specific geometry, including the out-of-plane methyl group and the strained bay region, is believed to influence how the molecule is metabolized and how it interacts with cellular macromolecules like DNA.

Quantum chemical calculations and molecular orbital (MO) theory provide deep insights into the electronic properties of molecules like 3,6-Dimethylcholanthrene. libretexts.orglibretexts.orgyoutube.com These theoretical methods are used to model the distribution of electrons within the molecule and to determine the energies and shapes of its molecular orbitals. utdallas.edu

Key Concepts in MO Analysis:

LCAO (Linear Combination of Atomic Orbitals): Molecular orbitals are constructed by combining the atomic orbitals of the constituent atoms. This combination can be constructive, leading to a lower-energy bonding molecular orbital, or destructive, resulting in a higher-energy anti-bonding molecular orbital. libretexts.orgyoutube.com

HOMO and LUMO: The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. The energy gap between the HOMO and LUMO is a critical parameter that influences a molecule's chemical reactivity and electronic transitions.

Electron Density: Quantum chemical methods, such as Density Functional Theory (DFT) with functionals like B3LYP, can calculate the electron density across the molecule. finechem-mirea.rufinechem-mirea.ru This reveals electron-rich regions, such as the "K region," and electron-deficient regions, which are important for predicting sites of metabolic activation and chemical reaction.

For polycyclic aromatic hydrocarbons, these investigations help to rationalize their reactivity and metabolic pathways. The delocalized π-electron system is a primary focus, and calculations can quantify the aromaticity of different rings and the character of specific bonds, linking electronic structure to the observed chemical and biological properties. libretexts.orgresearchgate.net

Metabolism and Bioactivation Pathways of 3,6 Dimethylcholanthrene

Enzymatic Biotransformation Mechanisms: Role of Cytochrome P450 Enzymes (CYPs) and Other Metabolic Systems

The initial and rate-limiting step in the metabolism of many PAHs, including 3,6-dimethylcholanthrene, is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes. wikipedia.orgnih.gov These heme-containing monooxygenases introduce an oxygen atom into the PAH structure, typically forming an epoxide. mdpi.commdpi.com Specifically, CYP1A1 and CYP1B1 are known to be involved in the oxidation of PAHs. vulcanchem.com This process is the first step in a two-phase metabolic sequence designed to increase the water solubility of xenobiotics, thereby facilitating their excretion. nih.govwikilectures.eu

Induction of CYP enzymes can significantly alter the rate of metabolism. For instance, treatment with 3-methylcholanthrene (B14862), a related PAH, is known to induce certain CYP isoforms, which can, in turn, affect the metabolic profile of other PAHs. psu.edu However, in some cases, treatment with 3-methylcholanthrene has been observed to decrease the rate of metabolism of certain dihydrodiol metabolites of other PAHs. psu.edu

Following the initial epoxidation by CYPs, the resulting arene oxides can be hydrated by the enzyme epoxide hydrolase to form trans-dihydrodiols. researchgate.net These dihydrodiols can then undergo a second epoxidation by CYPs to form diol-epoxides. researchgate.net This "diol-epoxide pathway" is a major route for the metabolic activation of many PAHs.

The "bay region" theory of PAH carcinogenesis posits that diol-epoxides in which the epoxide ring forms part of a sterically hindered "bay region" of the hydrocarbon are particularly reactive and are often the ultimate carcinogenic metabolites. researchgate.net For 3,6-dimethylcholanthrene, the methyl group at the 6-position increases the steric strain in the bay region, which is thought to influence its biological activity. researchgate.netresearchgate.net

The formation of these metabolites has been studied in various systems. For example, in hamster embryo cell cultures treated with the related compound 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), the formation of anti-DMBA-diol-epoxide-DNA adducts accounted for a significant portion of the total DNA adducts. nih.gov

The enzymatic reactions involved in the metabolism of PAHs are often highly stereospecific, meaning that they preferentially produce one stereoisomer over another. nih.gov The stereochemistry of the dihydrodiol and diol-epoxide metabolites is a critical factor in determining their biological activity.

Microsomes from rats treated with 3-methylcholanthrene have shown a high degree of stereoselectivity in the metabolism of chrysene (B1668918) dihydrodiols, favoring the formation of specific diol-epoxide isomers. psu.edu For instance, the metabolism of (+)-(1S,2S)-dihydrodiol of chrysene resulted in a 6:1 ratio of diol epoxide-1 to diol epoxide-2, while the metabolism of the (-)-(1R,2R)-dihydrodiol produced these in a 1:20 ratio. psu.edu This stereoselectivity is even more pronounced in reconstituted systems with purified cytochrome P-450c. psu.edu

It is hypothesized that steric factors, such as the presence of a methyl group, can direct the enzymatic epoxidation stereospecifically. osti.gov For example, substitution at certain positions can sterically hinder the formation of one isomer, leading to the preferential formation of another. osti.gov

Generation of Reactive Intermediates: Radical Cations and Electrophilic Species

In addition to the diol-epoxide pathway, the metabolism of PAHs can also proceed through the formation of other reactive intermediates, such as radical cations. researchgate.net These radical cations are electrophilic species that can react with nucleophilic sites on cellular macromolecules, including DNA. nih.govst-andrews.ac.uk

One-electron oxidation of PAHs, which can be catalyzed by peroxidases, leads to the formation of radical cations. researchgate.net Studies with 3-methylcholanthrene have shown that treatment with a one-electron transfer oxidizing agent can generate multiple oxygenated species, some of which are also found in mammalian metabolism. researchgate.net These reactive intermediates are often short-lived and their detection can be challenging. nih.gov

The formation of these electrophilic species is a key step in the bioactivation of PAHs, as their ability to covalently bind to DNA is thought to initiate the process of chemical carcinogenesis.

Characterization of Phase I Metabolic Products and Pathways

Phase I metabolism of 3,6-dimethylcholanthrene primarily involves oxidation, hydroxylation, and epoxidation reactions catalyzed by CYP enzymes. nih.govwikilectures.eu The goal of Phase I reactions is to introduce or expose functional groups (e.g., -OH, -O-) on the PAH molecule, making it a suitable substrate for Phase II conjugation reactions. nih.govwikilectures.eu

The primary products of Phase I metabolism of 3,6-dimethylcholanthrene and related PAHs are arene oxides, which are then converted to dihydrodiols and subsequently to diol-epoxides. researchgate.net Phenolic derivatives are also common metabolites. Research on the metabolism of the related compound benzo[a]pyrene (B130552) has identified various polar metabolites in plasma following oral administration, indicating extensive metabolism. nih.gov

The specific profile of metabolites can be influenced by the specific CYP isoforms involved and the stereoselectivity of the enzymatic reactions. psu.edu Advanced analytical techniques, such as high-performance liquid chromatography (HPLC), are used to separate and quantify these various metabolic products. nih.gov

Table of Metabolic Products and Pathways

| Precursor | Enzyme/System | Key Metabolites | Pathway |

|---|---|---|---|

| 3,6-Dimethylcholanthrene | Cytochrome P450 (CYP1A1, CYP1B1) | Epoxides | Phase I Oxidation |

| Epoxides | Epoxide Hydrolase | trans-Dihydrodiols | Phase I Hydration |

| trans-Dihydrodiols | Cytochrome P450 | Diol-Epoxides | Phase I Oxidation |

Molecular Mechanisms of Action and Cellular Interactions

DNA Adduct Formation by 3,6-Dimethylcholanthrene Metabolites

Like many polycyclic aromatic hydrocarbons, 3,6-Dimethylcholanthrene requires metabolic activation to exert its genotoxic effects. This process, primarily mediated by cytochrome P450 enzymes, converts the parent compound into highly reactive electrophilic metabolites, such as diolepoxides. These metabolites can then form covalent bonds with nucleophilic sites on DNA, creating DNA adducts. The formation of these adducts is a critical initiating event in chemical carcinogenesis.

Metabolically activated PAHs exhibit a notable specificity for binding to purine (B94841) bases within the DNA structure. Research on related PAHs demonstrates that covalent binding predominantly occurs at the nucleophilic nitrogen atoms of guanine (B1146940) and adenine (B156593). oup.comnih.gov The N7 position of guanine is a major site of adduction for many alkylating agents and PAHs. nih.gov Additionally, binding can occur at the N3 and N7 positions of adenine and the N² and O⁶ positions of guanine. oup.comnih.gov

The formation of adducts at the N3 or N7 positions of purine bases can destabilize the N-glycosidic bond that links the base to the deoxyribose sugar. oup.com This destabilization leads to the spontaneous loss of the modified base from the DNA backbone, a process known as depurination, creating an apurinic (AP) site. oup.comberkeley.edu Adducts formed at exocyclic amino groups, in contrast, tend to be more stable. oup.com

The identification and quantification of DNA adducts are essential for understanding the genotoxic potential of chemicals like 3,6-Dimethylcholanthrene. A variety of sensitive and specific methods have been developed for the structural characterization and detection of both stable and depurinating adducts. nih.gov

Stable adducts can be measured in DNA isolated from tissues, whereas depurinating adducts can sometimes be detected as modified bases excreted in urine. berkeley.eduhealtheffects.org The choice of method depends on the specific research question, the expected level of adducts, and whether the adduct structures are known. nih.govnih.gov Mass spectrometry (MS) is a particularly powerful technique as it provides information about the chemical structure of the adducts. healtheffects.orgfrontiersin.org

| Methodology | Principle | Application Notes | References |

| ³²P-Postlabeling Assay | Enzymatic digestion of DNA to nucleotides, followed by transfer of a ³²P-labeled phosphate (B84403) to the adducted nucleotides, which are then separated by chromatography. | Highly sensitive method applicable to uncharacterized adducts. Does not require prior knowledge of the adduct structure. | nih.govnih.govfrontiersin.org |

| Mass Spectrometry (MS) | Coupled with chromatography (GC-MS or LC-MS), this method separates adducted DNA components and identifies them based on their mass-to-charge ratio. | Provides structural information and high specificity. Can distinguish between different adducts. High-resolution MS (HRMS) enhances identification confidence. | nih.govhealtheffects.orgfrontiersin.org |

| Immunoassays (e.g., ELISA) | Utilizes antibodies that specifically recognize and bind to certain DNA adduct structures. | Highly sensitive and suitable for screening large numbers of samples for known adducts. Requires a specific antibody for the adduct of interest. | nih.govnih.gov |

| Fluorescence Spectroscopy | Exploits the native fluorescence of many PAH-derived adducts for detection and quantification. | Applicable only to adducts that contain a fluorophore. Techniques like fluorescence line-narrowing spectroscopy can provide detailed structural insights. | oup.comnih.govhealtheffects.org |

Cells possess sophisticated DNA repair networks to counteract the deleterious effects of DNA damage, including the adducts formed by 3,6-Dimethylcholanthrene. The bulky, helix-distorting lesions typical of PAH adducts are primarily recognized and removed by the Nucleotide Excision Repair (NER) pathway. nih.govoncotarget.com NER involves the recognition of the lesion, excision of a short single-stranded DNA segment containing the adduct, and synthesis of a new DNA strand using the undamaged strand as a template. nih.gov

In some cases, other repair pathways may also be involved. For certain types of smaller alkyl adducts, direct repair mechanisms, such as the one mediated by O⁶-methylguanine-DNA methyltransferase (MGMT), can remove the adduct in a single step. nih.gov Studies have shown that both NER and MGMT can cooperate to protect cells from the toxic and mutagenic effects of some DNA adducts. nih.gov If left unrepaired, these adducts can block DNA replication or lead to the insertion of incorrect bases, resulting in mutations. uri.eduuri.edu

Interaction with Cellular Receptors and Signaling Pathways

Beyond direct DNA damage, 3,6-Dimethylcholanthrene, as a PAH, can perturb cellular function by interacting with specific intracellular receptors, most notably the Aromatic Hydrocarbon Receptor (AhR).

The Aromatic Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that resides in the cytoplasm in an inactive complex with several chaperone proteins, including Heat Shock Protein 90 (Hsp90) and co-chaperone p23. psu.edufrontiersin.org PAHs like 3,6-Dimethylcholanthrene are well-established ligands for the AhR. psu.edunih.govnih.gov

The activation sequence follows a canonical pathway:

Ligand Binding: 3,6-Dimethylcholanthrene diffuses into the cell and binds to the ligand-binding pocket within the PAS-B domain of the AhR. psu.edu

Conformational Change and Nuclear Translocation: Ligand binding induces a conformational change in the AhR, exposing a nuclear localization signal. The entire AhR-ligand-chaperone complex then translocates from the cytoplasm into the nucleus. psu.edumdpi.com

Dimerization: Inside the nucleus, the AhR dissociates from its chaperone proteins and forms a heterodimer with another bHLH-PAS protein, the AhR Nuclear Translocator (ARNT). frontiersin.orgkoreascience.kr

This activated AhR/ARNT heterodimer is the transcriptionally active form of the receptor.

The primary mechanism by which the AhR/ARNT complex modulates gene expression is by binding to specific DNA sequences known as Dioxin Response Elements (DREs) or Xenobiotic Response Elements (XREs) located in the promoter regions of target genes. frontiersin.orgsmw.ch Binding of the complex to these elements initiates the transcription of a battery of genes, leading to a change in the cellular proteome. wikipedia.org

This transcriptional regulation affects a wide array of cellular processes. A key set of target genes includes those encoding for xenobiotic-metabolizing enzymes. frontiersin.org This represents an adaptive response, as the cell attempts to metabolize and eliminate the foreign compound that activated the receptor. However, this response can also lead to the increased production of the very reactive metabolites that cause DNA damage. AhR activation can also influence genes involved in cell cycle control, apoptosis, and immune responses. mdpi.comsmw.ch

| Gene | Function | Consequence of Upregulation | References |

| CYP1A1 | Cytochrome P450 Family 1 Subfamily A Member 1 | Key enzyme in the metabolic activation of PAHs. | psu.edufrontiersin.orgnih.gov |

| CYP1B1 | Cytochrome P450 Family 1 Subfamily B Member 1 | Also involved in the metabolism of PAHs and other xenobiotics. | frontiersin.org |

| AHRR | Aryl Hydrocarbon Receptor Repressor | A negative feedback regulator; it represses AhR activity by competing with AhR for binding to ARNT. | nih.gov |

| NQO1 | NAD(P)H Quinone Dehydrogenase 1 | A phase II detoxification enzyme that protects against oxidative stress. | frontiersin.org |

Cellular and Subcellular Responses to 3,6-Dimethylcholanthrene Exposure

Exposure to 3,6-Dimethylcholanthrene initiates a complex series of cellular and subcellular responses. As a pro-carcinogen, its metabolic activation is a critical first step, producing reactive intermediates capable of interacting with and damaging essential cellular macromolecules. This damage, particularly to DNA, serves as a primary distress signal, activating sophisticated cellular defense and damage-response pathways. The two most prominent outcomes of this cellular insult are the disruption of the cell division cycle and the initiation of programmed cell death, alongside a surge in oxidative stress.

Effects on Cell Cycle Progression and Induction of Apoptosis

The carcinogenic potential of 3,6-Dimethylcholanthrene is fundamentally linked to its ability to form metabolites that covalently bind to DNA, creating bulky adducts. This genotoxic stress is a potent trigger for the cell's surveillance mechanisms, chiefly orchestrated by the tumor suppressor protein p53. nih.govclinmedjournals.orgmdpi.com In a healthy cell, p53 acts as a critical checkpoint, and its activation in response to DNA damage can lead to two main outcomes: cell cycle arrest or apoptosis. nih.gov

Cell cycle arrest is a protective mechanism designed to halt cell division, providing an opportunity for DNA repair machinery to correct the damage. frontiersin.org Upon activation by DNA damage, p53 transcriptionally activates the gene for the cyclin-dependent kinase (CDK) inhibitor p21. nih.gov p21 then binds to and inhibits cyclin/CDK complexes, particularly those active in the G1 phase, preventing the cell from transitioning into the S phase, where damaged DNA would be replicated. nih.gov This results in a measurable accumulation of cells in the G1 phase of the cell cycle, a hallmark of DNA damage-induced arrest. nih.govresearchgate.net

If the DNA damage induced by 3,6-Dimethylcholanthrene metabolites is determined to be too severe or irreparable, the cell is directed towards apoptosis, or programmed cell death, to eliminate the potentially cancerous cell. nih.gov This process is primarily executed via the intrinsic, or mitochondrial, pathway. mdpi.com Key events in this pathway include the p53-mediated upregulation of pro-apoptotic proteins from the Bcl-2 family, such as Bax. nih.govfrontiersin.org These proteins disrupt the balance with anti-apoptotic members (like Bcl-2), leading to Mitochondrial Outer Membrane Permeabilization (MOMP). nih.govnih.gov

The permeabilization of the mitochondrial membrane is a pivotal event, resulting in the release of key pro-apoptotic factors into the cytoplasm, most notably cytochrome c. researchgate.netnih.gov In the cytosol, cytochrome c binds to the Apoptotic Protease Activating Factor-1 (Apaf-1), forming a complex known as the apoptosome. mdpi.com This structure recruits and activates the initiator caspase, caspase-9, which in turn proteolytically cleaves and activates the primary executioner caspase, caspase-3. nih.govabcam.comnovusbio.com Activated caspase-3 is responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and the formation of apoptotic bodies. nih.gov

Table 1: Key Molecular Events in 3,6-Dimethylcholanthrene-Induced Cell Cycle Arrest and Apoptosis

| Stage | Key Event | Primary Molecular Players | Cellular Outcome |

|---|---|---|---|

| Initiation | DNA Damage | 3,6-Dimethylcholanthrene metabolites | Formation of DNA adducts |

| Sensing & Signaling | Damage Recognition | p53 | Activation of tumor suppressor pathways |

| Cell Cycle Arrest | Inhibition of G1/S Transition | p21 (CDK inhibitor) | Halt in cell proliferation to allow for DNA repair |

| Apoptosis Commitment | Mitochondrial Pathway Activation | Bax, Bcl-2 | Imbalance favoring pro-apoptotic signals |

| Mitochondrial Event | MOMP | Bax, Bak | Release of cytochrome c into the cytosol |

| Caspase Activation | Apoptosome Formation & Cascade | Apaf-1, Caspase-9, Caspase-3 | Proteolytic cascade leading to cell dismantling |

| Execution | Cleavage of Cellular Substrates | Activated Caspase-3 | Orderly cell death and removal |

Generation of Oxidative Stress and Reactive Oxygen Species (ROS)

The metabolism of 3,6-Dimethylcholanthrene is intrinsically linked to the production of reactive oxygen species (ROS), leading to a state of oxidative stress. This occurs through a dual mechanism. Firstly, the enzymatic processing of the parent compound can generate reactive intermediates. Secondly, and more significantly, certain metabolites, such as quinones, can engage in redox cycling. This process involves the continuous reduction and re-oxidation of the quinone, which transfers single electrons to molecular oxygen (O₂), thereby generating a steady stream of superoxide (B77818) anion radicals (O₂•⁻). thermofisher.com

Mitochondria are the primary site of intracellular ROS production. During cellular respiration, a small percentage of electrons can "leak" from the electron transport chain and prematurely reduce oxygen to form superoxide. nih.gov The presence of 3,6-Dimethylcholanthrene and its metabolites can exacerbate this process. The superoxide radical is subsequently converted to hydrogen peroxide (H₂O₂) by superoxide dismutase enzymes. While H₂O₂ itself is only moderately reactive, in the presence of free transition metals like iron (Fe²⁺), it can be converted into the extremely reactive hydroxyl radical (•OH) through Fenton chemistry. sigmaaldrich.com

This overproduction of ROS overwhelms the cell's endogenous antioxidant defense systems, resulting in oxidative stress. This condition is characterized by widespread damage to cellular macromolecules. ROS can induce lipid peroxidation, damaging cellular membranes, and can oxidize proteins, impairing their function. Crucially, ROS inflict significant oxidative damage on DNA, leading to the formation of lesions such as 8-hydroxy-2'-deoxyguanosine (B1666359) (8-oxo-dG). roychoudhurilab.org This form of DNA damage is mutagenic and further contributes to the genotoxic stress that can trigger the p53-dependent cell cycle arrest and apoptosis pathways described previously.

Furthermore, ROS can directly attack the mitochondria, the very source of their production. This damage can lead to a decline in the mitochondrial membrane potential (ΔΨm), a critical indicator of mitochondrial health. thermofisher.comnih.gov A significant drop in ΔΨm can impair ATP production and is also a direct trigger for the opening of the mitochondrial permeability transition pore, further promoting the release of cytochrome c and committing the cell to apoptosis. oroboros.at This establishes a destructive feedback loop where the metabolism of 3,6-Dimethylcholanthrene generates ROS, which damages mitochondria, leading to more ROS release and the initiation of apoptosis.

Table 2: Reactive Oxygen Species (ROS) Generation and Cellular Effects

| Reactive Species | Primary Source(s) | Key Cellular Target(s) | Consequence of Interaction |

|---|---|---|---|

| Superoxide (O₂•⁻) | Mitochondrial electron transport chain; Redox cycling of quinone metabolites | Converted to H₂O₂; Iron-sulfur clusters in proteins | Precursor to other ROS; Inactivation of enzymes |

| Hydrogen Peroxide (H₂O₂) | Dismutation of superoxide by SOD | Precursor to •OH; Cysteine residues in proteins | Generation of highly reactive species; Alteration of protein function |

| Hydroxyl Radical (•OH) | Fenton reaction (H₂O₂ + Fe²⁺) | DNA, Lipids, Proteins | Oxidative DNA damage (e.g., 8-oxo-dG), Lipid peroxidation, Protein carbonylation |

Genotoxicity and Mutagenesis Induced by 3,6 Dimethylcholanthrene

Mechanisms of Genotoxic Damage: DNA Strand Breaks, Chromosomal Aberrations, and Other Lesions

The genotoxicity of chemical agents like 3,6-Dimethylcholanthrene is rooted in their ability to induce a variety of damage to DNA. This damage can range from single and double-strand breaks to the formation of bulky adducts and larger-scale chromosomal aberrations. eco-vector.compjps.pk These lesions, if not properly repaired by the cell, can lead to mutations and contribute to the initiation of carcinogenesis. mdpi.commdpi.com

One of the primary mechanisms of genotoxicity for polycyclic aromatic hydrocarbons (PAHs) is the formation of DNA adducts. wikipedia.org This process involves the metabolic activation of the parent compound into reactive electrophilic intermediates, which can then covalently bind to nucleophilic sites on the DNA molecule. wikipedia.orgnih.gov The N3 and N7 positions of guanine (B1146940) and adenine (B156593) are particularly susceptible to adduct formation. wikipedia.org While specific studies detailing the full range of DNA adducts formed by 3,6-Dimethylcholanthrene are limited, research on related compounds provides insight into this mechanism. For instance, studies on other dimethyl-substituted PAHs have demonstrated their capacity to form DNA adducts in vivo. nih.gov The steric strain within the molecule, such as that found in 3,6-Dimethylcholanthrene, is a factor that can influence its biological activity and potential for DNA binding. oup.com

DNA strand breaks are another critical form of genotoxic damage. nih.govnih.govbohrium.com These can be single-strand breaks (SSBs) or the more severe double-strand breaks (DSBs), which can lead to significant chromosomal rearrangements if not repaired correctly. eco-vector.com The generation of reactive oxygen species (ROS) during the metabolic processing of chemicals can be a major contributor to the formation of DNA strand breaks. nih.govnih.gov

Chromosomal aberrations represent large-scale damage to the chromosome structure, including breaks, deletions, and rearrangements. eurofins.comnih.gov These can be a consequence of unrepaired DNA strand breaks or errors in DNA replication or segregation. In vitro chromosomal aberration tests are used to identify agents that cause such structural changes in cultured mammalian cells. eurofins.comnih.gov Research on the closely related compound, 3-methylcholanthrene (B14862), indicated that it induced few to no chromosomal aberrations in Chinese hamster cells even after metabolic activation. nih.gov This finding suggests that the clastogenic activity (the ability to induce chromosomal breaks) of cholanthrene (B1210644) derivatives may be limited under these specific test conditions.

| Type of Genotoxic Damage | Description | Relevance to 3,6-Dimethylcholanthrene |

| DNA Adducts | Covalent binding of a chemical or its metabolite to DNA. mdpi.comwikipedia.org | A primary mechanism for PAHs. Steric strain in the 3,6-Dimethylcholanthrene molecule may influence this activity. oup.com |

| DNA Strand Breaks | Disruption of the phosphodiester backbone of DNA, resulting in single or double-strand breaks. nih.govbohrium.com | A common form of DNA damage induced by genotoxic agents, often via reactive oxygen species. nih.gov |

| Chromosomal Aberrations | Large-scale structural changes to chromosomes, such as breaks or rearrangements. nih.gov | A related compound, 3-methylcholanthrene, showed little to no activity in inducing chromosomal aberrations in vitro. nih.gov |

Mutational Spectrum and Molecular Signatures Associated with 3,6-Dimethylcholanthrene-Induced Mutagenesis

The pattern of mutations induced by a specific mutagenic agent can create a characteristic "mutational signature." nih.govnih.govbiorxiv.orgmedium.com These signatures, often analyzed in the context of the 96 possible trinucleotide substitutions, can provide clues about the underlying mutagenic process and the DNA repair pathways involved. nih.govmedium.com For example, exposure to ultraviolet light is known to generate a specific signature characterized by C>T transitions at dipyrimidine sites. nih.govamegroups.org

Currently, a specific and unique mutational signature for 3,6-Dimethylcholanthrene has not been defined in public databases like the Catalogue of Somatic Mutations in Cancer (COSMIC). amegroups.org However, the study of mutations induced by other PAHs and their metabolites can offer insights. For instance, the mutational spectrum of dimethylaniline derivatives, another class of aromatic amines, has been shown to be dominated by G:C to A:T and A:T to G:C transitions. nih.gov Determining the precise mutational spectrum and signature of 3,6-Dimethylcholanthrene would require dedicated sequencing studies of exposed cells or organisms. Such an analysis would be invaluable for understanding its carcinogenic mechanism and for identifying its potential contribution to the mutational landscape of tumors.

In Vitro Genotoxicity Assays and Methodological Advancements for Assessing the Compound's Effects

A battery of in vitro genotoxicity tests is routinely used to screen chemicals for their potential to damage genetic material. ebi.bionih.govdovepress.com These assays provide a controlled environment to investigate specific genotoxic endpoints.

Application of Cell-Based Assays: Ames Test, Comet Assay, and Micronucleus Assay

The Ames test , or bacterial reverse mutation assay, is a widely used initial screening tool for mutagenic potential. ebi.bionih.govaniara.comrjpbr.com It utilizes specific strains of bacteria (e.g., Salmonella typhimurium) that are engineered with mutations in the histidine operon, rendering them unable to synthesize histidine. A positive test is indicated by the reversion of this mutation, allowing the bacteria to grow on a histidine-limited medium, which suggests the test compound is a mutagen. aniara.com The inclusion of a metabolic activation system, such as S9 mix from rat liver, is crucial for detecting mutagens that require metabolic processing to become reactive, which is typical for PAHs. nih.gov

The Comet assay , or single-cell gel electrophoresis, is a sensitive method for detecting DNA strand breaks in individual cells. nih.govnih.govbohrium.commdpi.comspringernature.com In this technique, cells are embedded in agarose (B213101) on a microscope slide, lysed, and subjected to electrophoresis. Damaged DNA, containing fragments and relaxed loops, migrates away from the nucleus, forming a "comet" shape. The intensity and length of the comet tail are proportional to the amount of DNA damage. bohrium.commdpi.com This assay can be performed under alkaline conditions to detect both single- and double-strand breaks or under neutral conditions to specifically detect double-strand breaks. nih.gov

The in vitro micronucleus assay is used to detect both clastogenic and aneugenic (causing chromosome loss) events. nih.goveuropa.eufrontiersin.orgcriver.com Micronuclei are small, extranuclear bodies that contain chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division. frontiersin.orgcriver.com An increase in the frequency of micronucleated cells after exposure to a substance indicates that it has the potential to cause chromosomal damage. rivm.nl The assay is often performed in cultured mammalian cells, including Chinese Hamster Ovary (CHO) cells or human peripheral blood lymphocytes. eurofins.comeuropa.eu

| Assay | Principle | Endpoint Measured |

| Ames Test | Detects reverse mutations in histidine-requiring bacteria. aniara.com | Gene mutations (point mutations, frameshifts). |

| Comet Assay | Measures migration of fragmented DNA from the nucleus in an electric field. bohrium.comspringernature.com | DNA single- and double-strand breaks. nih.gov |

| Micronucleus Assay | Scores the frequency of small, extranuclear bodies containing chromosomal material. frontiersin.orgcriver.com | Chromosome breaks (clastogenicity) and chromosome loss (aneugenicity). |

Hprt Gene Mutation Assay and Other Gene-Specific Mutagenesis Systems for Genotoxic Evaluation

Gene-specific mutation assays provide a more targeted approach to studying mutagenesis in mammalian cells. The Hypoxanthine-guanine phosphoribosyltransferase (Hprt) gene mutation assay is a well-established method for detecting a wide range of gene mutations. nih.goveurofins.comresearchgate.net The Hprt gene is located on the X-chromosome and codes for an enzyme involved in the purine (B94841) salvage pathway. eurofins.comresearchgate.netnih.gov

The assay is based on a selection system using a toxic purine analog, such as 6-thioguanine. eurofins.com Cells with a functional HPRT enzyme will incorporate the toxic analog into their DNA and die. However, cells that have sustained a mutation inactivating the Hprt gene will survive and form colonies in the presence of the selective agent. researchgate.net This allows for the quantification of the mutant frequency. The Hprt assay is capable of detecting various types of mutations, including base pair substitutions, frameshifts, and small deletions. eurofins.com While a powerful tool for mechanistic studies, detailed results from Hprt assays specifically investigating 3,6-Dimethylcholanthrene are not prominently featured in the available scientific literature. Combining this assay with others, such as the comet assay, can provide a more comprehensive picture of a compound's genotoxic profile. semanticscholar.org

Carcinogenesis Research Models and Mechanistic Insights

In Vitro Carcinogenesis Models Utilizing 3,6-Dimethylcholanthrene

In vitro, or cell-based, models provide a controlled environment to investigate the direct effects of carcinogens on cellular processes. These systems are crucial for high-throughput screening and for studying the initial events in carcinogenesis without the complexities of a whole organism.

Cell Transformation Assays (CTAs) are foundational in vitro methods for assessing the carcinogenic potential of chemical compounds. nih.gov These assays measure the induction of phenotypic characteristics associated with tumorigenic cells. nih.gov When normal cells are exposed to a carcinogen, they can undergo a series of changes that mirror the stages of carcinogenesis in vivo. europa.eu

The process of malignant transformation in these assays is typically identified by morphological changes. nih.gov Key phenotypic alterations include:

Foci Formation: Transformed cells lose their contact inhibition, causing them to pile up and form dense, multilayered clusters known as foci, instead of growing in a single, flat layer. europa.eu

Anchorage-Independent Growth: Unlike normal cells, which require a surface to attach to for growth, transformed cells can proliferate while suspended in a semi-solid medium like soft agar. mdpi.com

Immortality: Transformed cells often bypass the normal limits on cell division, acquiring an unlimited lifespan. europa.eu

Various cell lines are employed in CTAs, with the Syrian Hamster Embryo (SHE) and mouse fibroblast lines like BALB/c 3T3 and C3H/10T1/2 being the most common. nih.gov These assays are capable of detecting both genotoxic and non-genotoxic carcinogens and can help distinguish between tumor initiators and promoters. europa.eu Cells that exhibit these transformed phenotypes in vitro have been shown to form tumors when injected into immunosuppressed animals, confirming their malignant status. nih.gov

| Assay Type | Cell Line | Key Phenotypic Endpoint | Carcinogen Type Detected |

| Syrian Hamster Embryo (SHE) Assay | Primary SHE cells | Morphological transformation of colonies | Genotoxic and Non-genotoxic |

| BALB/c 3T3 Assay | Mouse fibroblast cell line | Formation of dense foci | Genotoxic and Non-genotoxic |

| Bhas 42 Assay | Mouse fibroblast cell line | Formation of dense foci | Genotoxic and Non-genotoxic |

| Soft Agar/Colony Formation Assay | Various | Anchorage-independent growth | Genotoxic and Non-genotoxic |

This table summarizes common Cell Transformation Assays used to assess the carcinogenic potential of chemical compounds.

Organoid technology represents a significant advancement in in vitro modeling. Organoids are three-dimensional (3D) cellular structures derived from stem cells that self-organize to mimic the architecture and function of native tissues. nih.gov These "mini-organs" provide a more biologically relevant context for studying carcinogenesis compared to traditional 2D cell cultures. nih.gov

The establishment of an organoid-based chemical carcinogenesis model involves treating organoids derived from normal mouse tissue with a chemical carcinogen in vitro. nih.gov Following treatment, the organoids can be transplanted into immunodeficient mice to assess their tumorigenicity. nih.govnih.gov For instance, studies have successfully induced tumorigenicity in mammary gland and lung organoids using polycyclic aromatic hydrocarbons like 7,12-dimethylbenz[a]anthracene (B13559) (DMBA), a compound structurally related to 3,6-Dimethylcholanthrene. nih.govnih.gov

These models are particularly valuable for:

Investigating Early Molecular Events: Organoids allow researchers to track the initial genetic and epigenetic changes that occur in response to carcinogen exposure. nih.gov

Studying Tissue-Specific Carcinogenesis: Organoids can be generated from various tissues (e.g., lung, liver, mammary), enabling the study of how a chemical like 3,6-Dimethylcholanthrene might affect different organs. nih.gov

Modeling Gene-Environment Interactions: By using organoids from genetically engineered mice (e.g., with a knockout of a tumor suppressor gene like Trp53), scientists can explore how specific genetic backgrounds influence susceptibility to chemical carcinogens. nih.govnih.gov

Animal Models of Carcinogenesis: Elucidating Mechanistic Pathways (e.g., skin tumor initiation, fibrosarcoma induction)

Animal models, particularly in mice, have been fundamental to cancer research for over a century. nih.gov The administration of polycyclic aromatic hydrocarbons (PAHs) like 3-methylcholanthrene (B14862) (MCA), a compound closely related to 3,6-Dimethylcholanthrene, is a well-established method for inducing tumors in situ. nih.govnih.gov These models allow for the study of carcinogenesis within a complete biological system, including an intact immune system and tumor microenvironment. nih.gov

Two of the most common models using this class of compounds are:

Skin Tumor Initiation: In this two-stage model, a single, sub-carcinogenic dose of a PAH (the initiator) is applied to the skin of a mouse. This is followed by repeated applications of a tumor promoter, such as 12-O-tetradecanoylphorbol-13-acetate (TPA). nih.govnih.gov This process leads to the development of benign papillomas that can progress to malignant carcinomas.

Fibrosarcoma Induction: A single injection of MCA into the subcutaneous tissue or muscle of a mouse reliably induces the formation of fibrosarcomas at the injection site. nih.govnih.govnih.gov This model is particularly useful for studying the interplay between the carcinogen, the resulting tissue damage, and the host's immune response. nih.gov

Chemical carcinogenesis is a multistep process driven by the accumulation of genetic and epigenetic alterations. nih.gov Animal models have been crucial in identifying the key molecular events involved.

Tumor Initiation: This stage involves an irreversible genetic alteration, typically a mutation, caused by the carcinogen. PAHs like 3,6-Dimethylcholanthrene are metabolized into reactive intermediates that can bind to DNA, forming DNA adducts. If these adducts are not repaired before cell division, they can lead to permanent mutations in critical genes. A prime example is the induction of mutations in proto-oncogenes of the ras family or the tumor suppressor gene p53. nih.gov

Tumor Promotion: This stage involves the clonal expansion of the initiated cell. Tumor promoters are not mutagenic themselves but create a proliferative environment that allows the initiated cell to multiply, leading to the formation of a benign tumor. nih.gov

Progression: This final stage involves the conversion of a benign tumor into a malignant, invasive cancer. This is characterized by further genetic instability and the acquisition of additional mutations. nih.gov

| Stage | Description | Key Molecular Event | Example |

| Initiation | Irreversible genetic alteration of a cell. | DNA adduct formation leading to mutation. | Mutation in the H-ras proto-oncogene. |

| Promotion | Clonal expansion of the initiated cell population. | Increased cell proliferation, altered gene expression. | Application of a phorbol (B1677699) ester like TPA. |

| Progression | Conversion of a benign tumor to a malignant one. | Accumulation of additional mutations, genomic instability. | Loss of function of tumor suppressors like p53. |

This table outlines the sequential stages and associated molecular events in the chemical carcinogenesis process.

The immune system and inflammatory processes play a complex and often dual role in chemical-induced cancer. While chronic inflammation is widely recognized as a cancer-promoting factor, certain immune responses can actively prevent tumorigenesis. nih.govharvard.edu

Studies using the MCA-induced fibrosarcoma model have revealed a protective mechanism known as the "foreign body reaction." nih.govnih.gov When MCA is injected, it causes tissue damage, which triggers an inflammatory response. nih.gov A key component of this response is the formation of a fibrotic capsule around the carcinogen, effectively walling it off from the surrounding tissue. nih.govnih.gov This encapsulation prevents the diffusion of MCA and reduces its ability to cause DNA damage to nearby cells, thereby inhibiting tumor formation. nih.gov

This protective foreign body reaction is significantly dependent on the interferon-gamma receptor (IFN-γR). nih.gov In mice lacking this receptor, the fibrotic encapsulation is impaired, leading to increased diffusion of MCA, more extensive DNA damage, and a higher incidence of tumor development. nih.govnih.gov This demonstrates that a robust, IFN-γ-mediated immune response can suppress chemical carcinogenesis.

Conversely, the carcinogen itself can have immunosuppressive effects. Research has shown that a single injection of 3-methylcholanthrene can cause a transient suppression of the cytotoxic activity of immune cells, including natural killer (NK) cells and macrophages. osti.gov While this suppression is not long-lasting, it could potentially allow initiated tumor cells to evade immune surveillance during the earliest stages of their development. osti.gov

Epigenetic Modifications and 3,6 Dimethylcholanthrene

DNA Methylation Changes Induced by the Chemical Compound

A thorough search for studies on 3,6-Dimethylcholanthrene reveals a lack of specific data on its impact on DNA methylation. Research on the related compound, 3-methylcholanthrene (B14862) (MCA), has shown that it can induce aberrant hypermethylation of gene promoters, leading to the silencing of tumor suppressor genes. For instance, in rat lung carcinogenesis models, exposure to MCA along with diethylnitrosamine was associated with the hypermethylation and subsequent silencing of cell adhesion-related genes such as CADM1, TIMP3, and N-cadherin. This process was also linked to the overexpression of DNA methyltransferases DNMT1 and DNMT3a. However, it is crucial to note that these findings pertain to 3-methylcholanthrene and cannot be directly extrapolated to 3,6-Dimethylcholanthrene without specific experimental validation.

Histone Modifications and Chromatin Remodeling in Response to the Compound

There is currently no specific information available in the scientific literature regarding histone modifications or chromatin remodeling as a direct result of exposure to 3,6-Dimethylcholanthrene. The mechanisms of action for polycyclic aromatic hydrocarbons often involve the covalent binding of their metabolites to DNA, forming adducts that can interfere with the chromatin structure and the accessibility of DNA to regulatory proteins. This can, in turn, influence histone modification patterns, such as acetylation and methylation, which are critical for gene regulation. However, without studies specifically investigating 3,6-Dimethylcholanthrene, any discussion on its effects on histone modifications would be speculative.

Non-Coding RNA Regulation (e.g., microRNAs, m6A modification) in Response to 3,6-Dimethylcholanthrene Exposure

The role of non-coding RNAs, including microRNAs (miRNAs) and the N6-methyladenosine (m6A) modification of RNA, in response to 3,6-Dimethylcholanthrene exposure is an area that remains uninvestigated. Dysregulation of miRNAs is a known factor in chemical carcinogenesis, with these small non-coding RNAs capable of acting as both oncogenes and tumor suppressors. Similarly, the m6A modification is a critical regulator of RNA metabolism and function, and its alteration can impact cellular processes. Research into how 3,6-Dimethylcholanthrene might perturb these non-coding RNA pathways is necessary to understand its full range of epigenetic effects.

Interplay between Epigenetic Alterations and Genetic Instability Mechanisms

The potential interplay between epigenetic changes induced by 3,6-Dimethylcholanthrene and mechanisms of genetic instability is not documented. It is known that epigenetic modifications can influence genomic stability. For example, altered DNA methylation patterns can lead to the reactivation of transposable elements and contribute to chromosomal instability. Conversely, genetic mutations in genes that regulate epigenetic processes can lead to widespread epigenetic dysregulation. Given the carcinogenic nature of many polycyclic aromatic hydrocarbons, it is plausible that 3,6-Dimethylcholanthrene could induce both genetic and epigenetic alterations that synergistically contribute to tumorigenesis. However, dedicated research is required to elucidate these potential interactions for this specific compound.

Advanced Research Methodologies and Future Directions in 3,6 Dimethylcholanthrene Studies

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools for studying the interactions of chemical compounds with biological systems at a molecular level. kallipos.gr These methods provide insights that are often difficult to obtain through experimental approaches alone.

Quantitative Structure-Activity Relationship (QSAR) studies are computational models that relate the chemical structure of a compound to its biological activity. For 3,6-Dimethylcholanthrene and other PAHs, QSAR models can be developed to predict their carcinogenic potential based on their molecular descriptors. These models can help in prioritizing chemicals for further toxicological testing and in designing safer alternatives.

Molecular docking and dynamics simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule, like 3,6-Dimethylcholanthrene, and a biological macromolecule, such as a protein or DNA.

Molecular Docking: This method predicts the preferred orientation of a molecule when it binds to a target. For 3,6-Dimethylcholanthrene, docking studies can be used to model its interaction with key biological targets like the aryl hydrocarbon receptor (AhR), which is a crucial step in mediating its toxic effects.

Molecular Dynamics (MD) Simulations: MD simulations provide detailed information about the physical movements of atoms and molecules over time. These simulations can be used to study the conformational changes that occur upon the binding of 3,6-Dimethylcholanthrene to its target, as well as the stability of the resulting complex. The crystal structure of 3,6-dimethylcholanthrene has been solved and refined from X-ray diffractometric data, providing a basis for these models. nih.gov Steric strain from the bay-methyl substituent distorts the molecule, which is a key feature in its tumorigenicity. nih.gov

Identification and Validation of Biomarkers for 3,6-Dimethylcholanthrene Exposure and Mechanistic Effect

Biomarkers are measurable indicators of a biological state and are crucial for assessing exposure to environmental contaminants and understanding their effects. ugr.esfrontiersin.orgnih.gov They can be broadly classified into biomarkers of exposure, effect, and susceptibility. ugr.esfrontiersin.orgnih.gov

Biomarkers of Exposure: These biomarkers indicate that an organism has been exposed to a chemical. For 3,6-Dimethylcholanthrene, this can include the measurement of the parent compound or its metabolites in biological samples such as blood, urine, or tissues. ugr.eseuropa.eu The formation of DNA and protein adducts, which are covalent modifications of these macromolecules by reactive metabolites of 3,6-Dimethylcholanthrene, are also specific biomarkers of exposure. ugr.es

Biomarkers of Effect: These biomarkers provide information about the biochemical or physiological changes that occur in response to chemical exposure. ugr.esfrontiersin.org For 3,6-Dimethylcholanthrene, this could include the induction of metabolizing enzymes like cytochrome P450s, alterations in the expression of genes and proteins involved in cellular stress responses, and changes in the levels of specific metabolites. gjesm.net

The table below summarizes potential biomarkers for 3,6-Dimethylcholanthrene.

| Biomarker Type | Example | Description |

| Exposure | 3,6-Dimethylcholanthrene metabolites in urine | Direct measure of the body's absorption and processing of the compound. |

| DNA Adducts | Covalent binding of reactive metabolites to DNA, indicating genotoxic exposure. | |

| Protein Adducts | Binding of metabolites to proteins like albumin or hemoglobin. | |

| Effect | Cytochrome P450 1A1 (CYP1A1) Induction | Increased expression of this enzyme, which is involved in the metabolism of PAHs. |

| Oxidative Stress Markers | Increased levels of reactive oxygen species (ROS) or lipid peroxidation products. | |

| Altered Gene Expression Profiles | Changes in the transcription of genes related to carcinogenesis and cellular stress. |

Emerging Research Areas and Unexplored Mechanistic Aspects of the Compound's Action

While much is known about the carcinogenic mechanisms of 3,6-Dimethylcholanthrene, particularly its role as a procarcinogen that requires metabolic activation to exert its genotoxic effects, several areas of its biological activity remain to be fully explored.

Non-genotoxic Mechanisms: Beyond its ability to damage DNA, 3,6-Dimethylcholanthrene may contribute to carcinogenesis through non-genotoxic mechanisms. These could include the disruption of intracellular signaling pathways, modulation of the immune response, and alterations in the tumor microenvironment. For instance, the role of microenvironment-derived interleukin-1 beta (IL-1β) has been shown to be crucial in chemical carcinogenesis. researchgate.net

Interaction with the Microbiome: The gut microbiome can influence the metabolism and toxicity of xenobiotics. Research into how the gut microbiota metabolizes 3,6-Dimethylcholanthrene and how this, in turn, affects its systemic toxicity and carcinogenicity is an emerging area of interest.

Developmental and Transgenerational Effects: The impact of exposure to 3,6-Dimethylcholanthrene during critical developmental windows and the potential for transgenerational epigenetic inheritance of its effects are areas that warrant further investigation.

Systems Biology Approaches: Integrating data from various "omics" platforms with computational models can provide a more holistic understanding of the complex biological responses to 3,6-Dimethylcholanthrene. This systems-level approach can help to identify key nodes and pathways that are critical for its toxicity and to develop more effective strategies for risk assessment and prevention.

Q & A

Q. How can computational tools predict the environmental persistence and bioaccumulation of 3,6-dimethylcholanthrene?

- Methodological Answer : QSAR models (e.g., EPI Suite) estimate log Kow values (~6.2) and biodegradation half-lives. Experimental validation via OECD 307 soil incubation studies confirms persistence, while LC50 assays in Daphnia magna assess aquatic toxicity .

Featured Recommendations

| Most viewed |

|

|

|---|---|---|

| Most popular with customers |

|

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.